molecular formula C9H7N3 B012819 2-(1H-Indazol-3-YL)acetonitrile CAS No. 101714-15-2

2-(1H-Indazol-3-YL)acetonitrile

Cat. No. B012819
M. Wt: 157.17 g/mol
InChI Key: LCCXBLLWPANQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indazol-3-YL)acetonitrile is a chemical compound that has been widely studied in recent years due to its potential therapeutic applications. This compound is a derivative of indazole, a heterocyclic aromatic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. 2-(1H-Indazol-3-YL)acetonitrile has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In

Mechanism Of Action

The mechanism of action of 2-(1H-Indazol-3-YL)acetonitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and survival. Studies have shown that the compound can inhibit the activity of enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in regulating cell cycle progression and gene expression. Additionally, 2-(1H-Indazol-3-YL)acetonitrile has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Biochemical And Physiological Effects

In addition to its antitumor activity, 2-(1H-Indazol-3-YL)acetonitrile has been shown to exhibit a range of other biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response. Additionally, 2-(1H-Indazol-3-YL)acetonitrile has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(1H-Indazol-3-YL)acetonitrile in lab experiments is its versatility. The compound can be easily synthesized and modified to produce a range of derivatives with varying biological activities. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-(1H-Indazol-3-YL)acetonitrile in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with at high concentrations. Additionally, the compound's solubility properties can make it challenging to formulate for use in in vivo studies.

Future Directions

There are several future directions for research on 2-(1H-Indazol-3-YL)acetonitrile. One area of interest is the development of novel derivatives with improved therapeutic properties, such as increased potency or reduced toxicity. Additionally, there is a need for further studies to elucidate the compound's mechanism of action and identify potential targets for therapeutic intervention. Finally, there is a growing interest in using 2-(1H-Indazol-3-YL)acetonitrile and its derivatives in combination with other drugs or therapies to enhance their efficacy.

Synthesis Methods

The synthesis of 2-(1H-Indazol-3-YL)acetonitrile involves the reaction of 1H-indazole-3-carbaldehyde with malononitrile in the presence of a base catalyst. This reaction results in the formation of a cyanomethyl derivative, which can be further reacted with various electrophiles to produce a range of substituted derivatives of 2-(1H-Indazol-3-YL)acetonitrile. The synthesis of these derivatives has been extensively studied, and various modifications to the reaction conditions have been developed to optimize the yield and purity of the final products.

Scientific Research Applications

2-(1H-Indazol-3-YL)acetonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is the development of antitumor agents based on this compound. Studies have shown that 2-(1H-Indazol-3-YL)acetonitrile and its derivatives exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells.

properties

IUPAC Name

2-(2H-indazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCXBLLWPANQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630764
Record name (2H-Indazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indazol-3-YL)acetonitrile

CAS RN

101714-15-2
Record name (2H-Indazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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